![molecular formula C5H4N4O B11767916 Isoxazolo[5,4-D]pyrimidin-4-amine CAS No. 632291-82-8](/img/structure/B11767916.png)
Isoxazolo[5,4-D]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[5,4-D]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique isoxazole and pyrimidine rings, which contribute to its diverse chemical properties and biological activities. It has been studied extensively for its potential as a therapeutic agent, particularly in the context of immunomodulation and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[5,4-D]pyrimidin-4-amine typically involves the cyclization of 3-aryl-5-aminoisoxazole-4-carboxamides with triethyl orthoformate . This reaction proceeds under mild conditions and yields the desired heterocyclic scaffold. Another common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound can be achieved through high-throughput combinatorial chemistry techniques. These methods allow for the efficient production of variously substituted derivatives, which can be tailored for specific applications .
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-D]pyrimidin-4-amine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Isoxazolo[5,4-D]pyrimidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Isoxazolo[5,4-D]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan . By inhibiting IDO1, this compound can modulate immune responses and has potential therapeutic effects in cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-D]pyrimidin-4-amine can be compared with other similar compounds, such as:
Isoxazolo[5,4-D]pyrimidin-4(5H)-one: Another derivative with a similar scaffold but different functional groups.
Quinazoline derivatives: These compounds share structural similarities and have been studied for their biological activities.
Uniqueness
What sets this compound apart is its unique combination of isoxazole and pyrimidine rings, which confer distinct chemical properties and biological activities. Its selectivity for IDO1 and potential as an immunomodulatory agent make it a promising candidate for further research and development .
Properties
CAS No. |
632291-82-8 |
|---|---|
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C5H4N4O/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H2,6,7,8) |
InChI Key |
QBGGOTBDMLWWTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC2=NC=NC(=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)
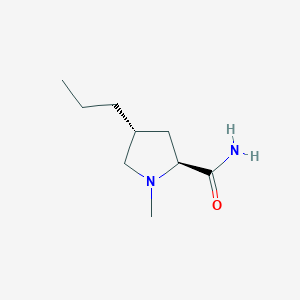
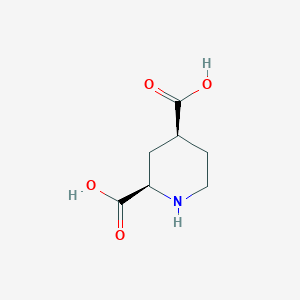
![(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B11767863.png)
![tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B11767875.png)
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde](/img/structure/B11767879.png)
![Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11767881.png)
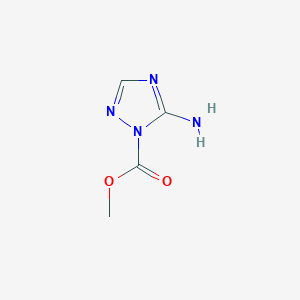
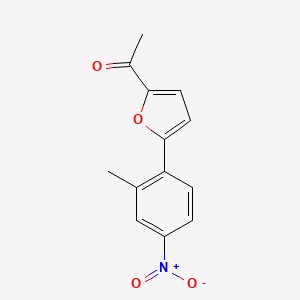

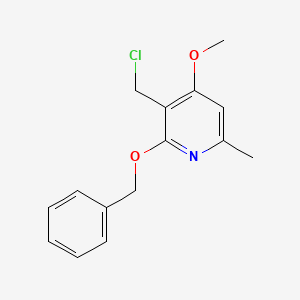
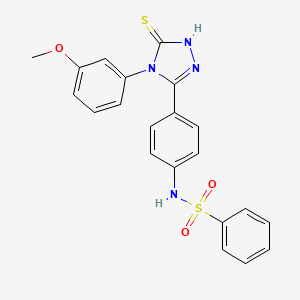
![Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate](/img/structure/B11767910.png)
